![molecular formula C12H14O4 B1358560 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid CAS No. 851048-51-6](/img/structure/B1358560.png)
4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid
Overview
Description
“4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid” is a chemical compound with the molecular formula C12H14O4 . It is a derivative of benzoic acid, where the hydrogen of the carboxyl group is replaced by a tetrahydro-2H-pyran-4-yl)oxy group .
Molecular Structure Analysis
The molecular structure of “4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid” consists of a benzoic acid core with a tetrahydro-2H-pyran-4-yl)oxy group attached to the fourth carbon of the benzene ring . The InChI code for this compound is 1S/C12H14O4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2,(H,13,14) .
Physical And Chemical Properties Analysis
“4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid” has a molecular weight of 222.24 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 and a complexity of 233 .
Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis. Its benzoic acid moiety can be used to introduce a carboxylic acid functional group into larger molecules, which is a fundamental step in synthesizing a wide range of organic compounds .
Pharmaceutical Research
In pharmaceutical research, the compound’s structure is valuable for creating esters and amides, which are common in drug molecules. This versatility makes it a candidate for developing prodrugs or improving pharmacokinetic properties of existing drugs .
Material Science
The tetrahydropyran ring in the compound can be used to modify surface properties of materials. This is particularly useful in the field of material science for creating coatings that can alter hydrophobicity or add other desired characteristics to surfaces .
Biological Studies
The compound can act as a linker molecule in bioconjugation processes. It can be used to attach various biomolecules to surfaces or to each other, which is crucial in developing diagnostic tools or targeted drug delivery systems .
Chemical Synthesis
“4-(oxan-4-yloxy)benzoic acid” is used in the synthesis of more complex chemical structures. Its reactive sites allow for multiple types of chemical reactions, making it a versatile building block in chemical synthesis .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .
properties
IUPAC Name |
4-(oxan-4-yloxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNYLYRGNCZFFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640234 | |
Record name | 4-[(Oxan-4-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid | |
CAS RN |
851048-51-6 | |
Record name | 4-[(Oxan-4-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(oxan-4-yloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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